Bace1-IN-2 -

Bace1-IN-2

Catalog Number: EVT-15208817
CAS Number:
Molecular Formula: C19H15F4N5O2
Molecular Weight: 421.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BACE1-IN-2 is a compound that acts as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1, commonly referred to as BACE1. This enzyme is crucial in the pathogenesis of Alzheimer's disease, as it is responsible for the cleavage of amyloid precursor protein, leading to the formation of amyloid-beta peptides that aggregate to form plaques in the brains of affected individuals. BACE1 inhibitors like BACE1-IN-2 are being investigated for their potential to slow or halt the progression of Alzheimer's disease.

Source and Classification

BACE1-IN-2 is classified within a broader category of compounds known as BACE1 inhibitors. These inhibitors can be further categorized into two main types: peptidomimetics, which mimic peptide structures, and nonpeptidics, which do not resemble peptides. The design of BACE1 inhibitors typically focuses on achieving selectivity over other aspartic proteases, given their structural similarities and potential for cross-reactivity .

Synthesis Analysis

Methods and Technical Details

The synthesis of BACE1-IN-2 involves several sophisticated chemical methodologies. A fragment-based approach is often employed, where small molecular fragments are screened for their ability to bind to the target enzyme. This is followed by structure-activity relationship (SAR) studies that optimize the potency and selectivity of the compound. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are utilized to elucidate the binding interactions and conformational dynamics of BACE1-IN-2 with its target .

Molecular Structure Analysis

Structure and Data

The molecular structure of BACE1-IN-2 features a complex arrangement that allows for effective binding within the active site of BACE1. The compound typically incorporates a large hydrophobic region to fit into the enzyme's binding pocket, alongside functional groups that enhance interaction with key amino acid residues within the active site. Structural analyses reveal that modifications such as fluorination can significantly improve inhibitory activity by enhancing binding affinity .

Key Structural Features:

  • Core Structure: Often includes a 2-aminoquinoline or similar scaffold.
  • Functional Groups: Variations in side chains can influence potency and selectivity.
  • Binding Interactions: Critical interactions with residues like Arg235 and Trp76 are essential for effective inhibition .
Chemical Reactions Analysis

Reactions and Technical Details

BACE1-IN-2 undergoes specific chemical reactions upon interaction with BACE1, primarily involving competitive inhibition at the enzyme's active site. The mechanism typically involves the formation of a reversible complex between the inhibitor and the enzyme, preventing substrate access. Kinetic studies highlight how variations in concentration affect the binding dynamics, with inhibition constants (IC50 values) providing insight into potency .

Mechanism of Action

Process and Data

The mechanism by which BACE1-IN-2 exerts its inhibitory effects involves several steps:

  1. Binding: The compound binds competitively to the active site of BACE1.
  2. Substrate Interaction: By occupying this site, BACE1-IN-2 prevents amyloid precursor protein from being cleaved.
  3. Conformational Changes: Binding induces conformational changes in both the inhibitor and enzyme, affecting catalytic activity.

These interactions are critical for understanding how modifications to BACE1-IN-2 can enhance its efficacy against Alzheimer’s disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BACE1-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; solubility in aqueous environments is crucial for bioavailability.
  • Stability: Stability under physiological conditions is necessary for therapeutic applications.
  • Molecular Weight: Generally falls within a range conducive to drug-like properties (approximately 300–500 Da).

These properties influence both the pharmacokinetics and pharmacodynamics of BACE1-IN-2, impacting its potential as a therapeutic agent .

Applications

Scientific Uses

BACE1-IN-2 holds significant promise in scientific research, particularly in studies aimed at understanding Alzheimer’s disease pathology. Its primary applications include:

  • Drug Development: As a lead compound for developing new Alzheimer’s therapies.
  • Mechanistic Studies: Providing insights into enzyme inhibition mechanisms relevant to neurodegenerative diseases.
  • Biochemical Research: Serving as a tool in assays designed to measure BACE1 activity and screen for new inhibitors.

Ongoing research continues to explore its efficacy in preclinical models, with hopes that compounds like BACE1-IN-2 will lead to effective treatments for Alzheimer's disease .

Introduction to BACE1 as a Therapeutic Target in Neurodegenerative Diseases

β-Site amyloid precursor protein cleaving enzyme 1 (BACE1) is a transmembrane aspartyl protease pivotal in Alzheimer's disease (AD) pathology. Its primary action—cleaving amyloid precursor protein (APP)—initiates the amyloidogenic cascade, generating neurotoxic amyloid-β (Aβ) peptides. The accumulation of Aβ aggregates drives synaptic dysfunction, neuroinflammation, and neuronal loss, hallmarks of AD progression. Consequently, BACE1 has emerged as a prime therapeutic target, with inhibitors like Bace1-IN-2 designed to selectively curtail Aβ production at its source.

Biochemical Role of BACE1 in Amyloid-β Production

BACE1 is a type I transmembrane aspartyl protease featuring two catalytic aspartate residues (Asp32 and Asp228) within its active site. Its structure includes a substrate-binding cleft, a flexible "flap" domain (residues 67–77), and a 10s loop (residues 9–14), which dynamically regulates substrate access [1] [8]. BACE1 cleaves APP at the β-site (between Met671 and Asp672), generating soluble APPβ (sAPPβ) and a membrane-bound C99 fragment. Subsequent γ-secretase cleavage of C99 yields Aβ peptides (e.g., Aβ40, Aβ42), which aggregate into oligomers and plaques [1] [5] [8].

Key biochemical characteristics include:

  • pH dependence: Optimal activity in acidic compartments (endosomes, Golgi).
  • Substrate specificity: Prefers large hydrophobic residues (e.g., Swedish APP mutation KM→NL enhances cleavage efficiency by 10–50× [1]).
  • Post-translational modifications: Glycosylation, palmitoylation, and phosphorylation modulate trafficking, stability, and lipid raft localization [1] [8].

Table 1: Key Structural and Functional Features of BACE1

FeatureDescriptionFunctional Impact
Catalytic motifsDTGS (residues 93–96), DSGT (residues 289–292)Essential for enzymatic activity; mutation abolishes Aβ production
Transmembrane domainResidues 455–480Anchors enzyme in membranes; facilitates APP proximity
Disulfide bondsCys216–Cys420, Cys278–Cys443, Cys330–Cys380Stabilizes tertiary structure; hypoxia may impair bond formation, increasing activity
Propeptide domainResidues 22–45Removed by furin; enhances enzymatic maturity and activity

Pathophysiological Implications of BACE1 Dysregulation in Alzheimer’s Disease

Elevated BACE1 expression and activity are consistently observed in AD brains and cerebrospinal fluid (CSF), correlating with Aβ overproduction and disease severity. Multiple mechanisms drive this dysregulation:

Genetic & Epigenetic Factors

  • APP mutations: Swedish mutation (KM→NL) near the β-site increases APP cleavage efficiency [1]. Conversely, the protective A673T mutation reduces BACE1-mediated cleavage by 20–30% [1] [9].
  • DNA methylation: Hypomethylation of the BACE1 promoter enhances SP1 transcription factor binding, upregulating expression [1].
  • Histone acetylation: Increased H3 acetylation in the BACE1 promoter elevates transcription in AD models [1].

miRNA Dysregulation

MicroRNAs (e.g., miR-107, miR-29c, miR-124) that suppress BACE1 mRNA are downregulated in AD, exacerbating enzyme expression. For example:

  • miR-124 reduction in the AD hippocampus correlates with elevated BACE1 protein [1].
  • BACE1-AS lncRNA stabilizes BACE1 mRNA by masking miR-485-5p binding sites, creating a feed-forward loop for Aβ production [10].

Table 2: Mechanisms of BACE1 Dysregulation in AD

MechanismEffect on BACE1Consequence
A673T APP mutation↓ Cleavage efficiency↓ Aβ production; reduced AD risk
DNA hypomethylation↑ Promoter accessibility↑ BACE1 transcription
miR-124 downregulation↑ mRNA stability↑ BACE1 protein levels
BACE1-AS lncRNABlocks miR-485-5p inhibition of BACE1 mRNA↑ Aβ aggregation and neurotoxicity

Rationale for Selective BACE1 Inhibition Over BACE2

While BACE1 and BACE2 share 59% amino acid homology and structural motifs (e.g., twin aspartate catalytic sites), their physiological roles diverge significantly, necessitating selective inhibition:

Metabolic and Physiological Risks of BACE2 Inhibition

  • Pancreatic β-cell dysfunction: BACE2 cleaves TMEM27, a protein critical for β-cell mass maintenance and glucose homeostasis. BACE2 knockout mice exhibit hyperinsulinemia and improved glucose tolerance [3] [6].
  • Melanosome maturation: BACE2 processes PMEL to generate amyloid fibrils for melanin deposition. Inhibition disrupts pigmentation [6].
  • hIAPP regulation: BACE2 degrades human islet amyloid polypeptide (hIAPP), reducing cytotoxic fibrils in type 2 diabetes [6].

Substrate Selectivity and Disease Relevance

  • BACE1 substrates: Predominantly neural (APP, Neuregulin-1, Sez6). Inhibition reduces Aβ without severe peripheral effects [1] [9].
  • BACE2 substrates: Peripheral (TMEM27, PMEL, hIAPP). Cross-inhibition risks diabetes or pigmentation defects [3] [6].

Table 3: Key Functional Differences Between BACE1 and BACE2

ParameterBACE1BACE2
Primary substratesAPP, APLP2, Neuregulin-1TMEM27, PMEL, hIAPP
Tissue expressionHigh in neurons, astrocytes, oligodendrocytesPancreatic β-cells, melanocytes, secretory cells
Knockout phenotypeMild synaptic deficits; reduced Aβ↑ β-cell mass; pigmentation defects
AD relevanceCentral to Aβ pathogenesisMinimal; may cleave APP at non-amyloidogenic θ-site

Selective BACE1 inhibitors (e.g., Bace1-IN-2) exploit subtle active-site variations (e.g., flap conformation, S3 subpocket) to avoid BACE2 cross-reactivity. This strategy minimizes off-target effects while maintaining efficacy against Aβ production [1] [10].

Properties

Product Name

Bace1-IN-2

IUPAC Name

N-[3-[(2R,3R)-5-amino-3-methyl-2-(trifluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide

Molecular Formula

C19H15F4N5O2

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C19H15F4N5O2/c1-18(17(19(21,22)23)30-9-15(25)28-18)12-6-11(3-4-13(12)20)27-16(29)14-5-2-10(7-24)8-26-14/h2-6,8,17H,9H2,1H3,(H2,25,28)(H,27,29)/t17-,18-/m1/s1

InChI Key

YCNKUIFVRZSRNL-QZTJIDSGSA-N

Canonical SMILES

CC1(C(OCC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F

Isomeric SMILES

C[C@]1([C@@H](OCC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.